molecular formula C19H28N6O2 B5520733 N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide

N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide

Cat. No.: B5520733
M. Wt: 372.5 g/mol
InChI Key: XQIZMXHPZMHITN-UHFFFAOYSA-N
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Description

N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C19H28N6O2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.22737416 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Research on heterocyclic compounds, such as those containing pyrazole, pyrimidine, and diazepine moieties, has been pivotal in drug design due to their versatile pharmacological properties. The synthesis and biological evaluation of pyrazolone derivatives attached to a pyrimidine moiety, for instance, have demonstrated potential anti-inflammatory, analgesic, and antipyretic activities, suggesting the therapeutic relevance of such structures (Antre et al., 2011). Similarly, compounds featuring diazepin rings have been synthesized to explore their antiproliferative effects on cancer cells, underscoring the importance of these heterocycles in the development of anticancer agents (Kim et al., 2011).

Potential Biological Activities

The structural complexity and presence of multiple heterocyclic rings in N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide suggest potential for diverse biological activities. Studies on similar compounds have revealed a range of biological effects, including antimicrobial and antifungal activities, further highlighting the potential utility of such molecules in therapeutic applications (Kumar & Joshi, 2009; Kanakaraju et al., 2013).

Synthesis and Characterization

The synthesis of novel heterocyclic compounds, including those with pyrazolopyrimidinone and diazepine moieties, is a key area of research, with studies focusing on the development of new synthetic methodologies and the characterization of these complex molecules. These efforts aim to expand the chemical space of drug-like molecules and explore their potential applications in medicine (Hilal et al., 2006).

Properties

IUPAC Name

2-methoxy-N-[[5-[(2-propan-2-ylpyrimidin-5-yl)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-14(2)19-21-8-15(9-22-19)11-24-5-4-6-25-17(12-24)7-16(23-25)10-20-18(26)13-27-3/h7-9,14H,4-6,10-13H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIZMXHPZMHITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)CN2CCCN3C(=CC(=N3)CNC(=O)COC)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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